![molecular formula C9H14 B14403648 (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene CAS No. 87116-60-7](/img/structure/B14403648.png)
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7S)-6,7-Dimethylbicyclo[320]hept-1(5)-ene is a bicyclic organic compound with a unique structure that includes two methyl groups attached to a bicycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving suitable precursors.
Methylation: Introduction of methyl groups at the 6 and 7 positions can be accomplished using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and methylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]heptane: A similar bicyclic compound without the methyl groups.
6,7-Dimethylbicyclo[3.2.0]heptane: A saturated analog of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene.
Uniqueness
The presence of the double bond and the specific stereochemistry (6R,7S) in this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
87116-60-7 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
(6R,7S)-6,7-dimethylbicyclo[3.2.0]hept-1(5)-ene |
InChI |
InChI=1S/C9H14/c1-6-7(2)9-5-3-4-8(6)9/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
PEVJKSXXDGFJKM-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C2=C1CCC2)C |
Canonical SMILES |
CC1C(C2=C1CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
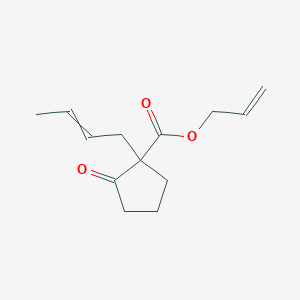
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
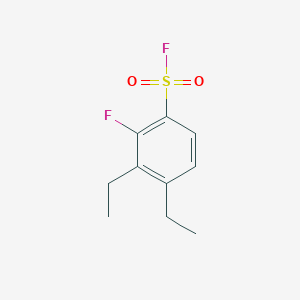

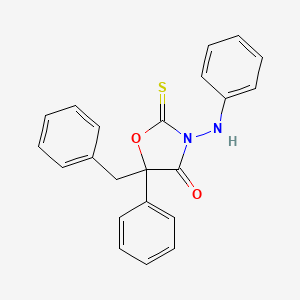
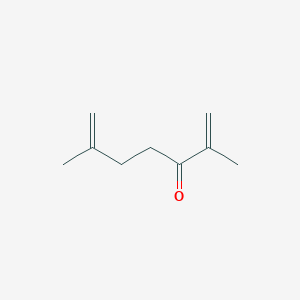
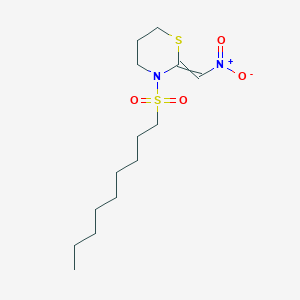
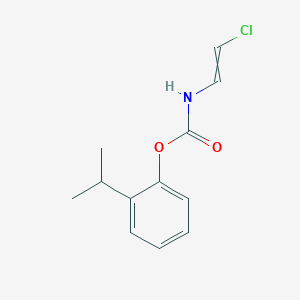
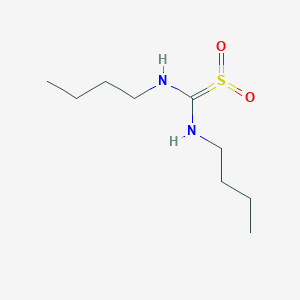
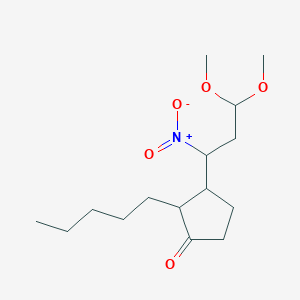
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
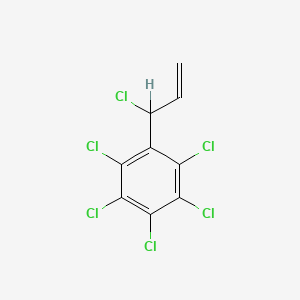
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)
